molecular formula C16H19NO4 B5699046 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B5699046
M. Wt: 289.33 g/mol
InChI Key: VJTUYQDOYLPHGG-UHFFFAOYSA-N
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Description

5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione, also known as AMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in many biological processes. 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione can inhibit cell proliferation and induce apoptosis in cancer cells. 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione also has some limitations, including its potential toxicity and instability in aqueous solutions. Therefore, careful handling and storage of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione are required to ensure its safety and stability.

Future Directions

There are several future directions for the study of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione, including the development of new synthesis methods, the exploration of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action. Additionally, the study of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione in vivo is needed to fully understand its potential therapeutic effects and toxicity. Overall, the study of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has the potential to lead to the development of new drugs and materials with unique properties and applications.

Synthesis Methods

The synthesis of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves the reaction of aniline and diethyl malonate in the presence of a base catalyst to form an intermediate compound. The intermediate compound is then reacted with tert-butyl acetoacetate and a strong acid catalyst to form 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione. This method of synthesis has been extensively studied and optimized to produce high yields of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione.

Scientific Research Applications

5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been studied for its potential applications in various fields, including organic synthesis, drug discovery, and material science. In organic synthesis, 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been used as a versatile building block for the synthesis of complex molecules due to its unique structure and reactivity. In drug discovery, 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been used as a monomer for the synthesis of polymer materials with unique properties.

properties

IUPAC Name

5-(anilinomethylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)10-17-11-8-6-5-7-9-11/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTUYQDOYLPHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Anilinomethylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

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